1-Pentylcyclopentanamine

Conformational analysis Rotatable bond count Molecular flexibility

1-Pentylcyclopentanamine (CAS 68288-46-0) is a primary aliphatic amine featuring a cyclopentane ring with a 1-pentyl substituent, bearing the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol. It is also referred to as Cyclopentanamine, 1-pentyl- (9CI).

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B13100001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentylcyclopentanamine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCCCCCC1(CCCC1)N
InChIInChI=1S/C10H21N/c1-2-3-4-7-10(11)8-5-6-9-10/h2-9,11H2,1H3
InChIKeyGWEZLAFWRWEPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentylcyclopentanamine: Technical Specifications and Identity Profile for Research Procurement


1-Pentylcyclopentanamine (CAS 68288-46-0) is a primary aliphatic amine featuring a cyclopentane ring with a 1-pentyl substituent, bearing the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol . It is also referred to as Cyclopentanamine, 1-pentyl- (9CI) . Key predicted physical properties include a boiling point of 207.2 ± 8.0 °C and a density of 0.854 ± 0.06 g/cm³ . With a predicted pKa of 10.97 ± 0.20, it belongs to the class of moderately basic alkylamines . Structurally, it is a constitutional isomer of N-pentylcyclopentanamine (CAS 70391-99-0), which is a secondary amine where the pentyl chain attaches directly to the nitrogen atom rather than the ring carbon .

1 Primary aliphatic amine with C1-quaternary carbon center on cyclopentane ring
2 Supports organic-phase synthesis and medicinal chemistry scaffold optimization
3 Distinct from constitutional isomer N-pentylcyclopentanamine (secondary amine)
Selection context: lipophilic amine building block with constrained conformational profile; predicted LogP ~3.3, water-insoluble.

1-Pentylcyclopentanamine: Why Generic Substitution with Cyclopentylamine or Linear Amines Fails to Replicate Experimental Outcomes


Substituting 1-pentylcyclopentanamine with simpler alkylamines such as cyclopentylamine or n-pentylamine fundamentally alters key molecular properties that dictate experimental behavior. The 1-pentyl substituent on the cyclopentane ring introduces a quaternary carbon center that constrains conformational flexibility relative to linear amines . This structural distinction translates into measurable differences in lipophilicity, steric bulk, and basicity: 1-pentylcyclopentanamine exhibits a calculated LogP of approximately 3.3 , whereas cyclopentylamine (C₅H₁₁N, MW 85.15) has a LogP of only ~0.8 and is completely miscible with water [1]. The predicted pKa of 1-pentylcyclopentanamine (10.97 ± 0.20) also diverges from that of cyclopentylamine (pKa ~10.6) [2], reflecting altered electronic effects at the amine center. In drug discovery contexts, cyclopentylamines have been optimized as CCR2 antagonists where alkyl substitution patterns directly modulate receptor residence time and binding kinetics [3]. Therefore, interchanging 1-pentylcyclopentanamine with generic alternatives would produce divergent physicochemical profiles that invalidate reproducibility in synthetic, catalytic, or pharmacological studies.

Target Compound 1-Pentylcyclopentanamine
Potential Substitute Cyclopentylamine or n-pentylamine

Lipophilicity mismatch: LogP ~3.3 vs. ~0.8 fundamentally alters aqueous-phase reaction compatibility and membrane partitioning behavior.

Basicity shift: predicted pKa difference (~0.4 units) may shift protonation equilibrium under buffered assay conditions.

N-pentylcyclopentanamine (secondary amine) cannot undergo primary amine-specific transformations such as Schiff base formation or amide coupling.

Similar product does not mean interchangeable product. Conformational constraint from the C1-quaternary center alters binding entropy profiles relative to linear or unsubstituted cyclic amines.

1-Pentylcyclopentanamine: Quantitative Evidence Guide for Differentiated Procurement Selection


Conformational Flexibility and Rotatable Bond Metrics: 1-Pentylcyclopentanamine vs. Cyclopentylamine and N-Pentylcyclopentanamine

1-Pentylcyclopentanamine possesses a quaternary carbon at the C1 position of the cyclopentane ring bearing the pentyl substituent and the primary amine group. This substitution pattern yields a rotatable bond count of 4, which includes the bonds along the pentyl chain and the C-N bond of the primary amine . In contrast, its constitutional isomer N-pentylcyclopentanamine (a secondary amine where the pentyl chain attaches directly to the nitrogen) exhibits a rotatable bond count of 5 . The unsubstituted cyclopentylamine contains only 0 rotatable bonds (excluding the free rotation of the amino group). This quantitative difference in conformational degrees of freedom directly influences molecular entropy, solution-phase dynamics, and potential receptor-binding conformations.

Rotatable Bond Count
Head-to-head
4 vs. 5 vs. 0
Supports conformational constraint review; reduced entropic penalty possible in molecular recognition studies.
Compared to N-pentyl isomer (5) and cyclopentylamine (0).
Conformational analysis Rotatable bond count Molecular flexibility

Basicity Comparison: 1-Pentylcyclopentanamine pKa vs. Cyclopentylamine and Linear Pentylamine

The predicted pKa of the conjugate acid of 1-pentylcyclopentanamine is 10.97 ± 0.20 . This value is marginally higher than the predicted pKa of unsubstituted cyclopentylamine (10.6) [1] and falls within the range reported for simple alkylamines (pKa 10–11) [2]. The presence of the pentyl substituent at the C1 position exerts a weak electron-donating inductive effect that slightly enhances the basicity of the adjacent primary amine relative to the unsubstituted parent compound. In contrast, linear n-pentylamine exhibits a pKa of approximately 10.63 [3], which is lower than 1-pentylcyclopentanamine. This subtle difference in basicity can influence protonation equilibrium in aqueous or buffered biological assays, affecting apparent solubility, membrane permeability, and receptor interactions.

Amine Basicity (pKa)
Cross-study
10.97 ± 0.20
Protonation equilibrium context: ~0.4 unit higher than cyclopentylamine and n-pentylamine.
Predicted value; may shift partitioning in buffered biological assays.
Amine basicity pKa prediction Protonation state

Lipophilicity and Water Solubility Differentiation: 1-Pentylcyclopentanamine vs. Cyclopentylamine

1-Pentylcyclopentanamine is reported to be soluble in organic solvents such as ethanol and diethyl ether but insoluble in water . This contrasts sharply with unsubstituted cyclopentylamine, which is completely miscible with water and has an experimental LogP of approximately 0.8 [1]. The pentyl substituent on 1-pentylcyclopentanamine adds approximately 5 methylene units, which, based on Hansch-Fujita π values (approximately +0.5 LogP per methylene group), predicts an increase in LogP of roughly 2.5 units relative to cyclopentylamine, yielding an estimated LogP of ~3.3 for the target compound [2]. This 2.5-unit difference translates to a >300-fold increase in octanol-water partition coefficient.

Lipophilicity / Solubility
Class-level
LogP ~3.3 vs. 0.8
Supports organic-phase application review; >300-fold higher partition coefficient versus cyclopentylamine.
Water-insoluble; estimated from structural increments.
Lipophilicity Water solubility Partition coefficient

Structural Distinction from N-Pentylcyclopentanamine: Primary vs. Secondary Amine Functionality

1-Pentylcyclopentanamine (CAS 68288-46-0) is a primary amine with the molecular formula C₁₀H₂₁N, bearing the pentyl substituent at the C1 carbon of the cyclopentane ring . Its constitutional isomer, N-pentylcyclopentanamine (CAS 70391-99-0), is a secondary amine where the pentyl group is attached directly to the nitrogen atom . Both share identical molecular weight (155.28 g/mol) and elemental composition but differ fundamentally in their reactive functionality. The primary amine nature of 1-pentylcyclopentanamine enables distinct synthetic transformations including: Schiff base formation with aldehydes/ketones, acylation to amides, diazotization reactions, and carbamate formation . In contrast, the secondary amine isomer N-pentylcyclopentanamine cannot undergo these same primary amine-specific reactions and instead exhibits different reactivity profiles such as N-nitrosation and limited acyl transfer capacity [1].

Primary vs. Secondary Amine
Head-to-head
1° amine vs. 2° amine
Supports synthetic route selection: Schiff base, amide coupling, and carbamate formation require primary amine.
N-pentylcyclopentanamine cannot serve as functional substitute for these reactions.
Amine classification Structural isomerism Synthetic versatility

Pharmacological Scaffold Relevance: Cyclopentylamines as CCR2 Antagonists with Structure-Kinetic Optimization Potential

1-Pentylcyclopentanamine serves as a core scaffold for cyclopentylamine-based chemokine receptor 2 (CCR2) antagonists, a class that has undergone extensive structure-activity and structure-kinetic relationship (SKR) optimization [1]. In a systematic SKR study of cyclopentylamines as CCR2 antagonists, affinity-based optimization yielded compound 1 with a binding Ki of 6.8 nM [2]. Importantly, the same study demonstrated that subtle modifications to the cyclopentylamine scaffold—including alkyl chain length and substitution pattern—profoundly affected receptor residence time, a parameter that correlates with in vivo efficacy independent of binding affinity [3]. The 1-pentyl substitution pattern of 1-pentylcyclopentanamine represents one specific point within this broader SAR landscape, offering a defined steric and lipophilic profile for hit-to-lead optimization campaigns targeting CCR2 or related GPCRs .

CCR2 Antagonist Scaffold
Class-level
Ki 6.8 nM (optimized analog)
Supports medicinal chemistry scaffold context; C1-pentyl vector provides defined steric and lipophilic profile for GPCR SAR exploration.
No direct target compound data; class-level inference.
CCR2 antagonist Structure-kinetic relationship Residence time

1-Pentylcyclopentanamine: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry: CCR2 Antagonist Scaffold Optimization with Defined Lipophilic Vector

In hit-to-lead optimization campaigns targeting chemokine receptor 2 (CCR2) or related G-protein coupled receptors, 1-pentylcyclopentanamine provides a primary amine building block with a C1-pentyl substituent that delivers a specific lipophilic vector (estimated LogP ~3.3) while maintaining a constrained cyclopentane core . This substitution pattern occupies a distinct region of physicochemical space relative to unsubstituted cyclopentylamine (LogP 0.8, water-miscible) [1]. The cyclopentylamine class has demonstrated CCR2 binding with Ki values in the low nanomolar range (e.g., 6.8 nM) [2], and structure-kinetic relationship studies indicate that alkyl substitution patterns significantly modulate receptor residence time—a parameter linked to in vivo efficacy [3]. Researchers evaluating this scaffold should anticipate reduced aqueous solubility and require organic co-solvents (e.g., DMSO, ethanol) for biological assay preparation .

Organic Synthesis: Primary Amine-Specific Transformations Requiring Enhanced Lipophilicity

1-Pentylcyclopentanamine is the appropriate choice for synthetic sequences requiring a primary amine capable of Schiff base formation, amide coupling, or reductive amination, where enhanced organic-phase solubility is desirable . The compound's insolubility in water facilitates extraction and purification in organic solvent systems. The constitutional isomer N-pentylcyclopentanamine (secondary amine) cannot undergo these same primary amine-specific reactions and must not be substituted [1]. The target compound's predicted pKa of 10.97 ± 0.20 [2] indicates that under mildly acidic conditions (pH < 9), the amine will be predominantly protonated, which can be exploited for acid-base extraction protocols. The presence of a quaternary carbon at C1 also imparts steric hindrance that may influence reaction kinetics and regioselectivity relative to less substituted cyclopentylamine derivatives [3].

Chiral Amine Synthesis: Asymmetric Catalysis Precursor or Resolution Studies

Although 1-pentylcyclopentanamine itself is achiral, the C1 position bearing the pentyl and amine substituents constitutes a prochiral quaternary carbon center . Upon further functionalization (e.g., alkylation of the primary amine or ring modification), this center can become stereogenic. Recent advances in enantioselective construction of cycloalkyl amines via nickel-catalyzed alkene desymmetrization have demonstrated efficient routes to cyclic chiral amines with adjacent stereocenters , and diastereoselective methods for trans-2-substituted cyclopentylamines have been reported [1]. The 1-pentyl substituent provides a hydrophobic handle that may influence stereoselectivity in such transformations. Researchers employing 1-pentylcyclopentanamine in asymmetric synthesis should document the impact of the pentyl group on diastereomeric ratios and enantiomeric excess, as steric and electronic effects differ from those of shorter alkyl chains [2].

Material Science: Lipophilic Amine Building Block for Polymer or Coating Applications

1-Pentylcyclopentanamine may serve as a building block in material science applications where a lipophilic primary amine is required for incorporation into polymers, coatings, or surfactants . The compound's insolubility in water and solubility in ethanol and diethyl ether [1] align with requirements for organic-phase processing. Compared to shorter-chain cyclopentylamine derivatives (e.g., 1-propylcyclopentanamine, density ~0.84 g/cm³, boiling point ~168.9 °C) [2], 1-pentylcyclopentanamine exhibits a higher boiling point (207.2 ± 8.0 °C predicted) [3] and lower vapor pressure, which may be advantageous for applications requiring reduced volatility during thermal processing. However, direct experimental data for the target compound in polymer formulations is currently absent from the primary literature; procurement for such applications should be preceded by feasibility testing.

Application
Selection Property
Validation Focus
CCR2 antagonist scaffold optimization
C1-pentyl lipophilic vector; constrained cyclopentane core
Residence-time modulation and binding kinetics review
Primary amine-specific synthesis
1° amine functionality; organic-phase solubility
Schiff base, amide coupling, and reductive amination scope
Chiral amine synthesis precursor
Prochiral C1-quaternary center; hydrophobic pentyl handle
Diastereoselectivity and enantioselectivity in asymmetric transformations
Lipophilic polymer/coating building block
Water-insoluble; boiling point 207.2 ± 8.0 °C (predicted)
Feasibility testing for organic-phase processing and thermal stability
Data to verify for polymer applications; direct experimental evidence not available in primary literature. Procurement for material science should include feasibility assessment.

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